2,4-Dichloro-6-nitrophenol

Biochemistry Enzymology Inhibitor Screening

Researchers investigating neurosteroid biosynthesis or environmental fate of chlorophenols require a non-substitutable, specific inhibitor. 2,4-Dichloro-6-nitrophenol (DCNP) is the only validated selective inhibitor of hydroxysteroid sulfotransferase (HSt), critical for reducing [³H]pregnenolone sulfate and [³H]DHEAS neosynthesis. • Enables selective HSt inhibition-substitution with 2,4-DCP or other nitrophenols yields null results. • Mandatory certified reference material for ISO 17495:2001 water analysis; chromatographically resolved from isomer 2,6-dichloro-4-nitrophenol. • Key intermediate in the validated synthesis of the anthelmintic Oxyclozanide, ensuring process integrity.

Molecular Formula C6H3Cl2NO3
Molecular Weight 208 g/mol
CAS No. 609-89-2
Cat. No. B1219690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-nitrophenol
CAS609-89-2
Synonyms2,4-DC6NP
2,4-dichloro-6-nitrophenol
Molecular FormulaC6H3Cl2NO3
Molecular Weight208 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)Cl
InChIInChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H
InChIKeyLYPMXMBQPXPNIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.17e-05 M

2,4-Dichloro-6-nitrophenol: Differentiated Nitrophenol Building Block


2,4-Dichloro-6-nitrophenol (DCNP; CAS 609-89-2) is a trisubstituted phenol characterized by two chlorine atoms and a nitro group [1]. This substitution pattern confers unique physicochemical properties, including a melting point of 118-120 °C and a logP of approximately 3.5, which dictate its behavior in both synthetic and environmental contexts [2]. As a key intermediate, it is used in the synthesis of pharmaceuticals like the anthelmintic Oxyclozanide and serves as a specific sulfotransferase inhibitor in biochemical research [1][3].

Why 2,4-Dichloro-6-nitrophenol Cannot Be Substituted


The assumption that 2,4-Dichloro-6-nitrophenol (DCNP) is interchangeable with its synthetic precursor, 2,4-dichlorophenol (2,4-DCP), or other nitrophenols is fundamentally flawed. This is not a matter of simple structural similarity but of a transformation that introduces distinct, non-linear changes in biochemical activity, environmental behavior, and analytical detectability. For instance, the nitration of 2,4-DCP to form DCNP drastically alters its environmental fate, creating a toxic and persistent byproduct with its own distinct regulatory and research profile [1]. Crucially, DCNP is the only compound in this group identified as a specific inhibitor of sulfotransferases, a property that is entirely absent in 2,4-DCP and many other chlorophenols, making it a non-substitutable tool in biochemical studies [2]. Furthermore, substitution can lead to failed analytical detection, as ISO methods specifically differentiate DCNP from its isomers, including 2,6-dichloro-4-nitrophenol, to meet environmental monitoring standards [3]. The quantitative evidence below underscores why the specific 2,4-dichloro-6-nitro isomer is a unique and necessary procurement item.

Quantitative Evidence for 2,4-Dichloro-6-nitrophenol


Specific Sulfotransferase Inhibitor Activity

While its precursor 2,4-dichlorophenol (2,4-DCP) shows no specific sulfotransferase inhibition, 2,4-Dichloro-6-nitrophenol (DCNP) is a specific inhibitor of hydroxysteroid sulfotransferase (HSt) [1]. In frog brain tissue, DCNP at a concentration of 10⁻⁴ M significantly reduced the neosynthesis of [³H]pregnenolone sulfate (Δ⁵PS) and [³H]dehydroepiandrosterone sulfate (DHEAS) by inhibiting sulfotransferase activity, whereas 2,4-DCP shows no such activity [1].

Biochemistry Enzymology Inhibitor Screening

Photoreactivity: Anion vs. Neutral Form

The environmental fate of 2,4-Dichloro-6-nitrophenol (DCNP) is governed by its photoreactivity, which is superior to that of its precursor, 2,4-dichlorophenol (2,4-DCP) [1]. Furthermore, its anionic form (DCNP⁻), which predominates in surface waters, is more photoreactive than its neutral form (DCNP⁰) due to a higher molar absorption coefficient and quantum yield [1].

Environmental Chemistry Photochemistry Water Treatment

Isomer Differentiation in Regulatory Monitoring

The ISO 17495:2001 standard method for determining nitrophenols in water explicitly includes 2,4-Dichloro-6-nitrophenol (DCNP) alongside its isomer 2,6-dichloro-4-nitrophenol, confirming that these compounds are resolved and quantified as distinct entities in environmental matrices [1].

Analytical Chemistry Environmental Monitoring Water Quality

Oxyclozanide Synthesis: Batch vs. Continuous Flow

Historical batch nitration of 2,4-dichlorophenol yields 2,4-Dichloro-6-nitrophenol at 84.7% [1]. A modern Chinese patent (CN109836334A) describes a continuous-flow microreactor process for the same reaction, specifically tailored for the synthesis of the anthelmintic Oxyclozanide, which improves process safety and operational simplicity compared to traditional batch methods [2].

Chemical Synthesis Process Chemistry Pharmaceutical Manufacturing

2,4-Dichloro-6-nitrophenol Application Scenarios


Sulfotransferase Inhibition Studies

DCNP is the essential compound for any study investigating the role of hydroxysteroid sulfotransferase (HSt) in the biosynthesis of neurosteroids, as it is a specific inhibitor of this enzyme [1]. Substituting DCNP with 2,4-DCP or another nitrophenol will yield a null result, as demonstrated in head-to-head comparisons where only DCNP inhibited HSt activity and reduced [³H]pregnenolone sulfate and [³H]DHEAS neosynthesis [1].

Environmental Fate Studies of Byproduct

Environmental scientists require authentic DCNP as an analytical standard to track the fate and transport of this specific toxic byproduct of 2,4-DCP in agricultural and surface waters [1][2]. Using 2,4-DCP as a substitute is scientifically invalid, as DCNP has a distinct photoreactivity profile, with its anionic form being more photolabile than its neutral form [1]. Accurate quantification relies on pure DCNP standards, as per ISO 17495:2001 [3].

Oxyclozanide Pharmaceutical Manufacturing

2,4-Dichloro-6-nitrophenol is a key intermediate in the multi-step synthesis of the anthelmintic drug Oxyclozanide [1][2]. Procuring DCNP specifically for this route ensures access to a validated synthetic path, and using alternative intermediates would necessitate a complete re-validation of the manufacturing process. The quality of DCNP can be influenced by the synthesis method, with continuous flow methods offering potential advantages [2].

Regulatory Water Testing per ISO 17495

Laboratories accredited to perform water quality analysis under ISO 17495:2001 must procure a certified reference standard of 2,4-Dichloro-6-nitrophenol to calibrate their GC-MS instruments [1]. This method explicitly differentiates DCNP from its isomer 2,6-dichloro-4-nitrophenol, meaning that substitution would lead to failed proficiency testing and inaccurate reporting, with potential regulatory consequences [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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